Acetyl isocyanate

概要

説明

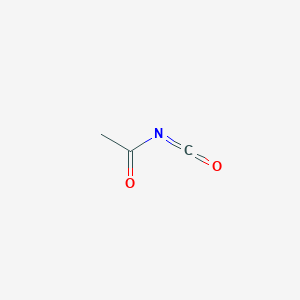

Acetyl isocyanate is an organic compound with the molecular formula CH3CO-NCO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (N=C=O). This compound is a colorless liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Acetyl isocyanate can be synthesized through several methods:

Phosgenation of Acetylamine: This method involves the reaction of acetylamine with phosgene (COCl2) to produce this compound and hydrogen chloride (HCl). [ \text{CH3CONH2} + \text{COCl2} \rightarrow \text{CH3CONCO} + 2\text{HCl} ]

Curtius Rearrangement: This method involves the thermal decomposition of acetyl azide to produce this compound and nitrogen gas (N2). [ \text{CH3CON3} \rightarrow \text{CH3CONCO} + \text{N2} ]

Industrial Production Methods: Industrial production of this compound typically involves the phosgenation method due to its efficiency and scalability. The process requires careful handling of phosgene, a highly toxic and reactive gas, necessitating stringent safety measures.

化学反応の分析

Types of Reactions: Acetyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{CH3CONCO} \rightarrow \text{ROC(O)NHCOCH3} ] [ \text{RNH2} + \text{CH3CONCO} \rightarrow \text{RNHC(O)NHCOCH3} ]

Hydrolysis: Reacts with water to form acetic acid and carbon dioxide. [ \text{CH3CONCO} + \text{H2O} \rightarrow \text{CH3COOH} + \text{CO2} ]

Common Reagents and Conditions:

Alcohols and Amines: Used in nucleophilic addition reactions to form urethanes and ureas.

Water: Used in hydrolysis reactions to produce acetic acid and carbon dioxide.

Major Products:

Urethanes and Ureas: Formed from reactions with alcohols and amines.

Acetic Acid and Carbon Dioxide: Formed from hydrolysis reactions.

科学的研究の応用

Synthesis of Pharmaceuticals and Agrochemicals

Acetyl isocyanate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to react with amines and alcohols allows for the formation of diverse amides and ureas, which are essential structures in many drug molecules. For instance, it has been utilized in the efficient synthesis of N-acyl anthranilamides and enamine amides, which are important for developing drugs targeting various biological pathways .

Additionally, this compound can be employed in the preparation of isocyanate-treated graphene oxide (iGO), enhancing the antifouling properties of polysulfone ultrafiltration membranes . The incorporation of iGO into membranes has shown improved compatibility and performance, demonstrating this compound's utility in material science.

Polymer Chemistry

In polymer chemistry, this compound plays a vital role in synthesizing polyureas and polyurethanes. These polymers are widely used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance. The reaction of this compound with polyols leads to the formation of polyurea microcapsules, which have potential applications in self-healing materials .

The following table summarizes key properties and applications of this compound in polymer synthesis:

| Property | Description | Applications |

|---|---|---|

| Reactivity | Highly reactive towards amines and alcohols | Synthesis of pharmaceuticals and agrochemicals |

| Polymer Formation | Forms polyureas and polyurethanes | Coatings, adhesives, sealants |

| Microencapsulation | Used to create microcapsules for self-healing applications | Smart coatings and materials |

| Compatibility | Enhances compatibility with various substrates | Improved performance in filtration membranes |

Case Study 1: Synthesis of N-acyl Anthranilamides

Recent studies demonstrated the efficient synthesis of N-acyl anthranilamides using this compound as a coupling agent. This method allows for the direct amidation of aryl C–H bonds with high yields, showcasing its utility in drug development .

Case Study 2: Self-Healing Polymeric Coatings

Research on microcapsules containing this compound revealed their effectiveness in self-healing applications. These microcapsules release healing agents upon damage, restoring the integrity of coatings used in automotive and construction industries .

作用機序

Acetyl isocyanate exerts its effects through the isocyanate functional group, which is highly reactive towards nucleophiles. The mechanism involves the formation of a covalent bond between the isocyanate group and the nucleophile, resulting in the formation of urethanes or ureas. This reactivity is exploited in various chemical syntheses and modifications.

類似化合物との比較

Methyl Isocyanate (CH3NCO): Similar in structure but lacks the acetyl group.

Phenyl Isocyanate (C6H5NCO): Contains a phenyl group instead of an acetyl group.

Uniqueness:

Reactivity: Acetyl isocyanate’s reactivity is influenced by the electron-withdrawing acetyl group, making it more reactive than methyl isocyanate but less reactive than phenyl isocyanate.

Applications: The presence of the acetyl group makes this compound particularly useful in the synthesis of acetylated derivatives, which have unique properties and applications in various fields.

生物活性

Acetyl isocyanate (AcNCO) is an organic compound that belongs to the isocyanate family, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is of significant interest due to its biological activity and potential implications in various fields, including toxicology and medicinal chemistry.

This compound can be synthesized through various methods, often involving the reaction of acetic anhydride with phosgene or other isocyanate precursors. Its reactivity stems from the electrophilic nature of the isocyanate group, allowing it to interact with nucleophiles such as amino acids and proteins.

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, particularly its toxicity and interactions with biological macromolecules. Key findings include:

- Genotoxicity : this compound has been shown to induce DNA damage through the formation of adducts, which can lead to mutations and cancer. Studies indicate that it reacts with DNA to form cross-links, contributing to its genotoxic potential .

- Oxidative Stress : Exposure to this compound can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress. This mechanism has been implicated in various cellular responses, including apoptosis and inflammation .

- Protein Modification : this compound reacts with thiol groups in proteins, leading to carbamylation. This modification can alter protein function and stability, impacting cellular processes .

Toxicological Effects

This compound exhibits a range of toxicological effects that are critical for understanding its safety profile:

- Respiratory Irritation : Inhalation of this compound can cause respiratory irritation and has been associated with occupational asthma. Long-term exposure can lead to chronic respiratory conditions .

- Skin Sensitization : Contact with this compound may result in skin sensitization reactions, making it a potential allergen for exposed individuals .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Yeast Models : Research using Saccharomyces cerevisiae demonstrated that this compound affects chromatin structure and DNA damage response pathways. The study found that this compound treatment led to increased mitochondrial membrane potential and depletion of glutathione, highlighting its role as an epigenetic modifier .

- Interactions with Thiol Compounds : A study investigated the reactions between this compound and N-acetyl-L-cysteine (AcCys). The results showed that this compound forms stable conjugates with thiol compounds, which could be used as biomarkers for exposure assessment in occupational settings .

- Occupational Exposure Studies : Research focusing on workers exposed to diisocyanates, including this compound, revealed significant health risks associated with long-term exposure. These studies emphasized the need for monitoring biomarkers such as albumin adducts to assess exposure levels accurately .

Summary Table of Biological Effects

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Genotoxicity | DNA adduct formation | Potential carcinogenicity |

| Oxidative Stress | Increased ROS levels | Cell damage, apoptosis |

| Protein Modification | Carbamylation | Altered protein function |

| Respiratory Irritation | Inhalation exposure | Occupational asthma |

| Skin Sensitization | Allergic reactions | Risk for exposed individuals |

特性

IUPAC Name |

acetyl isocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c1-3(6)4-2-5/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKPROYBCPQWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486306 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3998-25-2 | |

| Record name | Acetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。